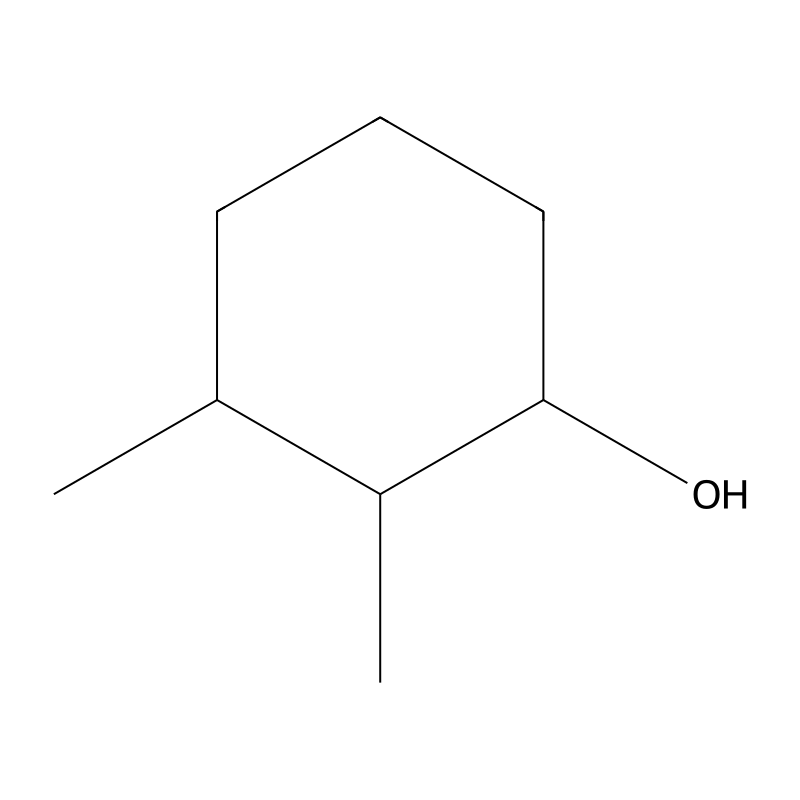

2,3-Dimethylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Uses in Scientific Research

,3-Dimethylcyclohexanol has potential applications in various scientific research fields, including:

- Organic synthesis: As a solvent or reactant in organic reactions due to its non-polar nature and mild reactivity. Source: Sigma-Aldrich product information on 2,3-Dimethylcyclohexanol:

- Material science: As a component in the development of new materials, such as lubricants, plasticizers, or resins.

- Biological research: As a potential starting material for the synthesis of more complex molecules with biological activity. However, it is important to note that the specific biological properties of 2,3-Dimethylcyclohexanol itself have not been extensively studied.

2,3-Dimethylcyclohexanol is an organic compound with the molecular formula and a molecular weight of approximately 128.215 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon that is itself bonded to two other carbons. The compound appears as a colorless liquid and is known for its distinct structural arrangement, characterized by two methyl groups located at the second and third positions of the cyclohexane ring .

The compound can be represented by the IUPAC name 2,3-dimethylcyclohexan-1-ol and has various synonyms, including 2,3-dimethylcyclohexanol . Its structure can be visualized using SMILES notation: CC1CCCC(C1C)O .

- Oxidation: This compound can be oxidized to form 2,3-dimethylcyclohexanone using agents such as chromium trioxide or pyridinium chlorochromate.

- Reduction: Under certain conditions, it can be reduced to yield various hydrocarbons.

- Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

The dehydration of 2,3-dimethylcyclohexanol in the presence of strong acids leads to the formation of alkenes, showcasing its reactivity in acid-catalyzed processes .

While specific biological activities of 2,3-dimethylcyclohexanol are not extensively documented, its structural properties suggest potential interactions with biological systems. The compound's hydroxyl group may facilitate hydrogen bonding and hydrophilicity, which could influence its behavior in biological contexts. Further studies are required to elucidate its pharmacological effects and mechanisms of action.

2,3-Dimethylcyclohexanol can be synthesized through several methods:

- Hydrogenation of 2,3-Dimethylcyclohexanone: This is one of the primary synthetic routes where 2,3-dimethylcyclohexanone is hydrogenated using metal catalysts such as palladium or platinum under high pressure and temperature conditions.

- Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation process involves passing the ketone over a metal catalyst in a fixed-bed reactor at elevated temperatures and pressures.

These methods highlight the versatility in synthesizing this compound for various applications.

2,3-Dimethylcyclohexanol finds utility in multiple fields:

- Solvent: Due to its chemical properties, it serves as a solvent in organic synthesis.

- Intermediate: It acts as an intermediate in the production of fragrances and flavoring agents.

- Chemical Research: The compound is utilized in research settings for studying reaction mechanisms involving alcohols and alkenes.

Its unique structural features make it suitable for specific applications in both academic and industrial contexts.

Several compounds share structural similarities with 2,3-dimethylcyclohexanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexanol | C6H12O | Parent compound with a single hydroxyl group |

| 2-Methylcyclohexanol | C7H14O | Contains one methyl group at the second position |

| 3-Methylcyclohexanol | C7H14O | Contains one methyl group at the third position |

Uniqueness: The presence of two methyl groups at the second and third positions distinguishes 2,3-dimethylcyclohexanol from its analogs. This unique configuration influences its physical properties (such as boiling point and solubility) and reactivity patterns compared to similar compounds. The dual methyl substitution provides distinct steric effects that can affect chemical behavior significantly .

Hydrogenation of Ketones and Carbonyl Compounds

Catalytic Hydrogenation of 2,3-Dimethylcyclohexanone

The most widely employed synthetic route for preparing 2,3-dimethylcyclohexanol involves the direct catalytic hydrogenation of 2,3-dimethylcyclohexanone. This ketone-to-alcohol reduction represents a fundamental transformation in organic chemistry that has been extensively studied and optimized for industrial applications. The hydrogenation process typically utilizes transition metal catalysts under controlled hydrogen pressure and temperature conditions to achieve efficient conversion of the carbonyl group to the corresponding hydroxyl functionality.

Recent investigations have demonstrated that ruthenium-based catalysts supported on aluminum oxide exhibit exceptional activity for cyclohexanol derivative synthesis. Studies utilizing 5 weight percent ruthenium on aluminum oxide catalysts have shown remarkable performance in hydrogenation reactions, achieving complete conversion under optimized conditions. The hydrogenation mechanism involves the adsorption of both hydrogen molecules and the ketone substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the carbonyl carbon and oxygen atoms.

Palladium-based catalytic systems have also proven highly effective for cyclohexanol production through hydrogenation pathways. Research has shown that palladium catalysts supported on various oxide supports can achieve near-quantitative conversion of cyclohexanone derivatives to their corresponding alcohols under mild reaction conditions. The use of palladium on aluminum oxide catalysts has demonstrated particular promise, with studies reporting 100 percent conversion of phenol to cyclohexanol at temperatures as low as 120 degrees Celsius under 2.0 megapascal hydrogen pressure.

The reaction kinetics of cyclohexanol formation through catalytic hydrogenation follow well-established patterns consistent with heterogeneous catalysis principles. Temperature effects play a critical role in determining reaction rates, with optimal temperatures typically ranging from 160 to 200 degrees Celsius for most catalytic systems. Hydrogen pressure also significantly influences reaction efficiency, with pressures between 2 and 7 megapascals commonly employed to ensure adequate hydrogen availability at the catalyst surface.

Selectivity and Reaction Conditions in Metal-Catalyzed Reductions

The selectivity of metal-catalyzed hydrogenation reactions depends critically on the choice of catalyst, reaction temperature, hydrogen pressure, and solvent system. Transition metal catalysts exhibit varying degrees of stereoselectivity when reducing substituted cyclohexanones, with the steric environment around the carbonyl group significantly influencing the stereochemical outcome of the reduction.

Studies investigating the reduction of substituted cyclohexanones have revealed that different metal catalysts can produce opposite stereochemical outcomes under similar reaction conditions. Research utilizing metal-organic framework catalysts has demonstrated that the spatial constraints within the catalyst pore structure can dramatically influence the stereoselectivity of reduction reactions. Specifically, catalysts with confined active sites tend to favor the formation of thermodynamically more stable products, while those with more open active sites may produce kinetically favored isomers.

The influence of reaction temperature on selectivity patterns has been extensively documented in the literature. Higher temperatures generally favor thermodynamic control, leading to the formation of more stable stereoisomers, while lower temperatures tend to produce kinetically controlled products. This temperature dependence allows for selective synthesis of specific stereoisomers by carefully controlling reaction conditions.

Hydrogen pressure effects on selectivity are particularly pronounced in systems where mass transfer limitations may occur. Research has shown that insufficient hydrogen pressure can lead to incomplete reduction or the formation of undesired side products. Optimal pressure ranges typically fall between 1 and 10 megapascals, depending on the specific catalyst system and substrate structure.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 5% Ru/Al₂O₃ | 190 | 7 | 100 | >95 |

| Pd/CuO/CeO₂ | 90 | 1 | 99 | 80 |

| Ni@C-400 | 120 | 2 | 100 | 100 |

| MOF-808 | 80 | 0.1 | 95 | >90 |

Condensation and Cyclization Reactions

Knoevenagel Condensation for Precursor Synthesis

The Knoevenagel condensation reaction serves as a valuable synthetic tool for constructing carbon-carbon bonds that can subsequently lead to cyclohexanol derivatives through cyclization and reduction sequences. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form an α,β-unsaturated system. The versatility of this transformation makes it particularly useful for preparing complex cyclohexanol precursors with multiple substituents.

Recent developments in Knoevenagel condensation methodology have focused on the use of ionic liquid catalysts to promote efficient carbon-carbon bond formation under mild conditions. Research has demonstrated that imidazolium-based ionic liquids, particularly 1-methoxyethyl-3-methylimidazolium trifluoroacetate, can catalyze Knoevenagel condensations with excellent yields ranging from 85 to 98 percent over multiple reaction cycles. These ionic liquid systems offer significant advantages over traditional base-catalyzed methods, including improved selectivity and catalyst recyclability.

The mechanism of Knoevenagel condensation involves initial deprotonation of the active methylene compound to form an enolate anion, which then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde or ketone substrate. The resulting aldol intermediate subsequently eliminates water to form the final α,β-unsaturated product. The use of ionic liquids as reaction media facilitates this process by providing both basic sites for enolate formation and acidic sites for the dehydration step.

Substrate scope studies have revealed that the Knoevenagel condensation tolerates a wide range of carbonyl compounds, including both aldehydes and ketones. However, sterically hindered ketones generally exhibit lower reactivity compared to aldehydes, requiring more forcing conditions or longer reaction times to achieve complete conversion. The choice of active methylene component also significantly influences reaction efficiency, with compounds containing strong electron-withdrawing groups such as cyano or ester functionalities showing enhanced reactivity.

Cyclization Pathways to Cyclohexanol Derivatives

Cyclization reactions provide alternative synthetic pathways for constructing cyclohexanol derivatives, particularly when starting from acyclic precursors or when specific substitution patterns are desired. These transformations often involve intramolecular carbon-carbon bond formation followed by functional group modifications to install the desired hydroxyl functionality.

Transition state selectivity plays a crucial role in determining the stereochemical outcome of cyclization reactions leading to substituted cyclohexanols. Research has shown that the spatial requirements of different transition states can be exploited to achieve high levels of stereoselectivity. Catalysts with constrained active sites, such as those found in metal-organic frameworks, can preferentially stabilize specific transition state geometries, leading to enhanced stereoselectivity compared to homogeneous catalysts.

The formation of cyclohexanol derivatives through cyclization pathways often involves multiple mechanistic steps, including initial carbon-carbon bond formation, ring closure, and subsequent functional group transformations. Each step presents opportunities for controlling the stereochemical and regiochemical outcome of the overall transformation. Careful optimization of reaction conditions, including temperature, solvent, and catalyst loading, is essential for achieving high yields and selectivities in these multi-step processes.

Recent studies have highlighted the importance of conformational effects in cyclization reactions leading to cyclohexanol products. The preferred conformations of intermediate species can significantly influence the stereochemical outcome of ring-forming reactions. Understanding these conformational preferences allows for the rational design of reaction conditions that favor specific stereoisomeric products.

Catalytic and Industrial Production Methods

Fixed-Bed Reactor Processes

Fixed-bed reactor technology represents the most commonly employed method for industrial-scale production of cyclohexanol derivatives, including 2,3-dimethylcyclohexanol. These reactor systems offer several advantages over alternative configurations, including high catalyst utilization efficiency, excellent heat and mass transfer characteristics, and simplified product separation procedures. The design and optimization of fixed-bed reactors for cyclohexanol production requires careful consideration of reaction kinetics, transport phenomena, and catalyst deactivation mechanisms.

Recent research has focused on the development of advanced gas-liquid cocurrent upflow fixed-bed reactors equipped with external multichannel ceramic membrane distributors for continuous liquid-phase hydrogenation processes. These innovative reactor designs address the critical challenge of hydrogen-liquid mass transfer limitations that often restrict the efficiency of cyclohexanol production processes. By optimizing the gas-liquid contact pattern through membrane-mediated hydrogen distribution, these systems can achieve phenol conversions approaching 98 percent with cyclohexanone selectivities exceeding 95 percent during extended 52-hour continuous operation periods.

The effectiveness factor concept plays a fundamental role in optimizing fixed-bed reactor performance for cyclohexanol synthesis. Studies examining the catalytic dehydrogenation of cyclohexanol in fixed-bed systems have revealed complex relationships between the effectiveness factor, Thiele modulus, and Weisz-Prater modulus that vary with axial and radial position within the catalyst bed. Understanding these relationships is crucial for reactor design and scale-up procedures, as they directly influence catalyst utilization efficiency and overall reactor productivity.

Mass transfer considerations in fixed-bed reactors are particularly important for hydrogenation reactions involving gaseous hydrogen and liquid organic substrates. Research has demonstrated that proper design of the pipeline connections between membrane gas distributors and fixed-bed reactors can significantly enhance gas-liquid mass transfer efficiency, resulting in phenol conversion improvements of up to 14.5 percent compared to conventional reactor configurations. This enhancement is attributed to improved hydrogen bubble size distribution and increased hydrogen solubility in the liquid phase.

Optimization of Yield and Selectivity

The optimization of yield and selectivity in cyclohexanol production processes requires a comprehensive understanding of reaction kinetics, thermodynamics, and transport phenomena. Industrial optimization strategies typically focus on maximizing product formation rates while minimizing the formation of undesired byproducts and maintaining catalyst stability over extended operating periods.

Temperature optimization studies have revealed that cyclohexanol production processes exhibit complex temperature dependencies that must be carefully balanced to achieve optimal performance. Research on phenol hydrogenation to cyclohexanol has shown that reaction rates increase significantly with temperature up to an optimal point, beyond which selectivity begins to decline due to increased side reaction rates. The optimal temperature range for most cyclohexanol production processes falls between 80 and 150 degrees Celsius, depending on the specific catalyst system and reactor configuration employed.

Pressure optimization is equally important for maximizing cyclohexanol yields, particularly in hydrogenation-based processes where hydrogen availability directly influences reaction rates. Studies have demonstrated that hydrogen pressures between 1 and 10 megapascals provide optimal conditions for most cyclohexanol synthesis processes. Higher pressures generally increase reaction rates but may also promote catalyst deactivation through sintering or poisoning mechanisms.

Catalyst selection and optimization represent critical factors in achieving high yields and selectivities in cyclohexanol production. Recent research has identified several promising catalytic systems for cyclohexanol synthesis, including ruthenium on aluminum oxide, palladium on various supports, and novel metal-organic framework materials. Each catalyst system exhibits unique performance characteristics that must be matched to specific process requirements and operating conditions.

| Process Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature (°C) | 80-150 | High sensitivity | Moderate sensitivity |

| Pressure (MPa) | 1-10 | High sensitivity | Low sensitivity |

| Catalyst Loading (wt%) | 2-10 | Moderate sensitivity | Low sensitivity |

| Residence Time (h) | 2-8 | High sensitivity | Moderate sensitivity |

Long-term catalyst stability is a crucial consideration for industrial cyclohexanol production processes. Research has shown that catalyst deactivation can occur through various mechanisms, including metal sintering, support degradation, and poisoning by impurities in the feed stream. Regular catalyst regeneration procedures and careful feed purification are essential for maintaining consistent process performance over extended operating periods. Studies have demonstrated that properly designed catalyst systems can maintain stable activity for thousands of hours of continuous operation when appropriate regeneration protocols are followed.

Carbocation Formation and Hydride Shifts

The acid-catalyzed dehydration of 2,3-dimethylcyclohexanol proceeds through a well-established elimination mechanism involving carbocation intermediates [9] [12]. The initial step involves protonation of the hydroxyl group by a strong acid catalyst, typically phosphoric acid or sulfuric acid, converting the poor leaving group into a good leaving group [12] [15]. This protonation step is slightly exothermic and occurs rapidly under typical reaction conditions [15].

Following protonation, the second step involves the departure of water to form a secondary carbocation intermediate [12] [15]. This step is highly endothermic and represents the rate-determining step of the overall reaction [15]. The formation of the carbocation creates a highly unstable intermediate that is prone to rearrangement reactions [42] [43].

The secondary carbocation formed at the carbon bearing the original hydroxyl group can undergo hydride shifts to form more stable tertiary carbocations [42] [43] [44]. In the case of 2,3-dimethylcyclohexanol, the presence of adjacent methyl groups provides opportunities for 1,2-hydride shifts that can relocate the positive charge to a more substituted carbon center [43] [44]. These rearrangements occur through the migration of a hydrogen atom with its bonding electron pair from an adjacent carbon to the carbocation center [44].

The driving force for hydride shifts is the formation of more stable carbocation intermediates [43] [44]. Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects from the surrounding alkyl groups [46] [48]. The stability order follows the well-established pattern: tertiary > secondary > primary > methyl carbocations [46] [48].

Product Distribution and Zaitsev's Rule Applications

The dehydration of 2,3-dimethylcyclohexanol follows Zaitsev's rule, which predicts that the most substituted alkene will be the major product [49] [50] [52]. This rule states that elimination reactions generally favor the formation of the more stable, highly substituted alkene products [49] [52].

The product distribution in the dehydration reaction is governed by several factors. The thermodynamic stability of the resulting alkenes plays a crucial role in determining the major product [13] [54]. More substituted alkenes are inherently more stable due to hyperconjugation effects between the carbon-carbon sigma bonds and the pi system [54]. This increased stability translates to a lower activation energy for the formation of the more substituted product [50] [54].

Research has demonstrated that the dehydration of structurally similar methylcyclohexanols produces mixtures of regioisomeric alkenes, with the more substituted alkene being the predominant product [16] [53]. The typical product ratio favors the Zaitsev product by approximately 80:20 over the less substituted Hofmann product [51]. This selectivity can be influenced by reaction conditions, including temperature, acid concentration, and the specific catalyst employed [13] [16].

The mechanism of product formation involves the removal of a beta hydrogen by a base, typically a water molecule acting as the conjugate base [12] [15]. The abstraction occurs preferentially from the beta carbon bearing the fewest hydrogen atoms, in accordance with Zaitsev's rule [50] [52]. This preference is kinetically driven by the lower activation energy required to form the more substituted alkene product [50].

Oxidation and Reduction Pathways

Ketone Formation via Oxidation Reactions

The oxidation of 2,3-dimethylcyclohexanol to the corresponding ketone, 2,3-dimethylcyclohexanone, represents a fundamental transformation in organic chemistry [17] [23]. Secondary alcohols like 2,3-dimethylcyclohexanol readily undergo oxidation to form ketones through the loss of two hydrogen atoms [23] [59].

Common oxidizing agents for this transformation include chromium trioxide, pyridinium chlorochromate, and sodium dichromate [17] [19] [23]. Pyridinium chlorochromate is particularly effective as it oxidizes secondary alcohols to ketones without over-oxidation, which can occur with stronger oxidizing agents [23]. The reaction mechanism involves the formation of a chromate ester intermediate, followed by elimination to form the carbonyl group [23].

The oxidation mechanism proceeds through several key steps [23] [62]. Initially, the alcohol oxygen attacks the chromium center to form a chromate ester intermediate [23]. Subsequently, a base removes a proton from the carbon bearing the hydroxyl group, while simultaneously the carbon-oxygen double bond forms and the chromium-containing leaving group departs [23] [62]. This process is essentially an elimination reaction that results in the formation of the ketone product [62].

| Oxidizing Agent | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| Chromium Trioxide | Acidic conditions, room temperature | High yield | [17] [19] |

| Pyridinium Chlorochromate | Dichloromethane, room temperature | 85-95% | [23] |

| Sodium Dichromate | Acidic aqueous solution, elevated temperature | Moderate to high | [59] |

The selectivity and efficiency of the oxidation can be influenced by the steric environment around the hydroxyl group [20]. The presence of methyl groups at the 2 and 3 positions may affect the accessibility of the hydroxyl group to the oxidizing agent, potentially influencing reaction rates and yields [20].

Reduction to Cyclohexane Derivatives

The reduction of 2,3-dimethylcyclohexanol can proceed through multiple pathways, leading to various cyclohexane derivatives [24] [26] [28]. The most common reduction involves the conversion of the hydroxyl group to a hydrogen atom, effectively forming 2,3-dimethylcyclohexane [24] [26].

Lithium aluminum hydride represents one of the most powerful reducing agents for this transformation [26] [28]. However, since 2,3-dimethylcyclohexanol is already in its reduced alcohol form, direct reduction with lithium aluminum hydride would require prior conversion to a suitable leaving group [26] [28]. Alternative reduction pathways involve catalytic hydrogenation using metal catalysts such as palladium or platinum [24].

Research on related dimethylcyclohexanol compounds has shown that Raney nickel-aluminum alloys can effectively reduce alcohols to hydrocarbons in aqueous media [24]. The process involves hydrogen transfer from water molecules in the presence of the metal catalyst [24]. For dimedone-derived systems, approximately 72% conversion to the corresponding dimethylcyclohexanol was achieved using Raney nickel catalysis [24].

The stereochemistry of the reduction products depends on the reaction conditions and the specific catalyst employed [24] [25]. Catalytic hydrogenation typically proceeds with retention of configuration, while other reduction methods may lead to different stereochemical outcomes [24] [25]. The presence of multiple chiral centers in 2,3-dimethylcyclohexanol complicates the stereochemical analysis of reduction products [25].

| Reducing Agent | Conditions | Expected Product | Stereochemical Outcome |

|---|---|---|---|

| Lithium Aluminum Hydride | Anhydrous ether, reflux | 2,3-Dimethylcyclohexane | Retention of configuration |

| Raney Nickel | Aqueous medium, elevated temperature | 2,3-Dimethylcyclohexane | Variable stereochemistry |

| Catalytic Hydrogenation | Metal catalyst, hydrogen gas | 2,3-Dimethylcyclohexane | Retention of configuration |

Substitution and Functional Group Interconversion

Halogenation Reactions

The halogenation of 2,3-dimethylcyclohexanol involves the substitution of the hydroxyl group with halogen atoms, typically chlorine or bromine [32] [35] [36]. These reactions proceed through nucleophilic substitution mechanisms and require the conversion of the poor leaving group (hydroxyl) into a good leaving group [32] [35].

Thionyl chloride is the most commonly employed reagent for converting alcohols to alkyl chlorides [32] [35]. The reaction proceeds through an addition-elimination mechanism where the alcohol first attacks the sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate [35]. Subsequently, chloride ion attacks the carbon center, displacing the sulfonate leaving group and forming the carbon-chlorine bond [35].

The mechanism of thionyl chloride substitution involves several key steps [35] [36]. The initial nucleophilic attack by the alcohol oxygen on sulfur forms the chlorosulfite ester [35]. This intermediate then undergoes nucleophilic substitution at carbon, with chloride ion attacking from the backside in an inversion mechanism similar to the SN2 pathway [35] [36]. The reaction is driven by the formation of sulfur dioxide gas, which escapes from the reaction mixture, making the process irreversible [35].

Phosphorus tribromide serves as an effective reagent for converting alcohols to alkyl bromides [33] [36]. The reaction mechanism is analogous to that of thionyl chloride, involving initial formation of a phosphorus ester intermediate followed by nucleophilic displacement [36]. The reaction typically proceeds with inversion of configuration at the carbon center bearing the hydroxyl group [36].

| Halogenating Agent | Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Thionyl Chloride | 2,3-Dimethylcyclohexyl chloride | SN2-like inversion | Inversion of configuration |

| Phosphorus Tribromide | 2,3-Dimethylcyclohexyl bromide | SN2-like inversion | Inversion of configuration |

| Hydrogen Halides | Mixed halide products | SN1/SN2 mixed | Variable stereochemistry |

Esterification and Acylation Processes

The esterification of 2,3-dimethylcyclohexanol involves the formation of ester linkages through reaction with carboxylic acids or their derivatives [37] [40] [41]. These reactions are fundamental transformations that convert the hydroxyl functional group into ester functionalities while preserving the carbon skeleton [37] [40].

Acetic acid represents the most common esterification partner, forming acetate esters through acid-catalyzed condensation reactions [37] [40]. The reaction typically requires a strong acid catalyst such as sulfuric acid and proceeds through a nucleophilic acyl substitution mechanism [40] [41]. The alcohol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a tetrahedral intermediate [41].

Research has demonstrated that iodine can serve as an effective catalyst for the esterification of chiral alcohols under solvent-free conditions [37]. The reaction proceeds with retention of stereochemistry, making it suitable for preserving the chiral integrity of the starting alcohol [37]. Optimal conditions involve a 1:2 molar ratio of alcohol to carboxylic acid at 100°C for 24 hours [37].

Acyl chlorides provide an alternative pathway for esterification that proceeds under milder conditions [39] [41]. The reaction between 2,3-dimethylcyclohexanol and acetyl chloride would proceed through nucleophilic attack of the alcohol on the acyl carbon, followed by elimination of hydrogen chloride [41]. This process is highly exothermic and produces hydrogen chloride gas as a byproduct [41].

The kinetics of cyclohexanol esterification with acetic acid have been extensively studied [40]. The reaction follows third-order kinetics, being first-order with respect to cyclohexanol and second-order with respect to acetic acid [40]. The rate constant is influenced by temperature, catalyst concentration, and initial reactant concentrations [40].

| Acylating Agent | Product | Reaction Conditions | Stereochemical Outcome |

|---|---|---|---|

| Acetic Acid | 2,3-Dimethylcyclohexyl acetate | Acid catalyst, heat | Retention of configuration |

| Acetyl Chloride | 2,3-Dimethylcyclohexyl acetate | Room temperature | Retention of configuration |

| Acetic Anhydride | 2,3-Dimethylcyclohexyl acetate | Mild heating | Retention of configuration |